methyl 2-(2,6-difluorobenzamido)benzoate
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Overview
Description
methyl 2-(2,6-difluorobenzamido)benzoate is a chemical compound with the molecular formula C15H11F2NO3 and a molecular weight of 291.25 g/mol . This compound is known for its unique properties and is widely used in various scientific research fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of methyl 2-(2,6-difluorobenzamido)benzoate typically involves the reaction of 2,6-difluorobenzoyl chloride with methyl anthranilate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
methyl 2-(2,6-difluorobenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
methyl 2-(2,6-difluorobenzamido)benzoate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules through various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-(2,6-difluorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s carbonyl and amine groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
methyl 2-(2,6-difluorobenzamido)benzoate can be compared with similar compounds such as:
Methyl 4-bromo-3-((2,6-difluorophenyl)carbonylamino)benzoate: This compound has a similar structure but includes a bromine atom, which can alter its reactivity and applications.
Methyl 2-((2,6-dichlorophenyl)carbonylamino)benzoate:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 2-[(2,6-difluorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBPQZOVPPHDRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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